Cas no 2034200-58-1 (N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide)

N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide is a structurally complex organic compound featuring a pyrazine core functionalized with a cyano group and linked to a pyrrolidine moiety via an ether bridge. The molecule also incorporates a methylsulfanyl-substituted butanamide chain, further modified by an acetamide group. This arrangement suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of multiple heteroatoms and functional groups enhances its versatility for further derivatization. Its well-defined structure and purity make it suitable for research applications in drug discovery and development, where precise molecular interactions are critical.
N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide structure
2034200-58-1 structure
Product name:N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
CAS No:2034200-58-1
MF:C16H21N5O3S
Molecular Weight:363.4346
CID:5347293

N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-[1-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
    • N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
    • N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
    • インチ: 1S/C16H21N5O3S/c1-11(22)20-13(4-8-25-2)16(23)21-7-3-12(10-21)24-15-14(9-17)18-5-6-19-15/h5-6,12-13H,3-4,7-8,10H2,1-2H3,(H,20,22)
    • InChIKey: WXTUIDWQGXZLQK-UHFFFAOYSA-N
    • SMILES: S(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(N1C([H])([H])C([H])([H])C([H])(C1([H])[H])OC1C(C#N)=NC([H])=C([H])N=1)=O)N([H])C(C([H])([H])[H])=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 523
  • トポロジー分子極性表面積: 134
  • XLogP3: 0.2

N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6488-0871-10mg
N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
2034200-58-1
10mg
$79.0 2023-09-08
Life Chemicals
F6488-0871-2μmol
N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
2034200-58-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6488-0871-10μmol
N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
2034200-58-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6488-0871-20μmol
N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
2034200-58-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6488-0871-2mg
N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
2034200-58-1
2mg
$59.0 2023-09-08
Life Chemicals
F6488-0871-25mg
N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
2034200-58-1
25mg
$109.0 2023-09-08
Life Chemicals
F6488-0871-30mg
N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
2034200-58-1
30mg
$119.0 2023-09-08
Life Chemicals
F6488-0871-4mg
N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
2034200-58-1
4mg
$66.0 2023-09-08
Life Chemicals
F6488-0871-20mg
N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
2034200-58-1
20mg
$99.0 2023-09-08
Life Chemicals
F6488-0871-75mg
N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide
2034200-58-1
75mg
$208.0 2023-09-08

N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide 関連文献

N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamideに関する追加情報

Introduction to N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide and Its Applications

N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide is a sophisticated organic compound with a molecular structure that underscores its potential in various biochemical and pharmaceutical applications. This compound, identified by the CAS number 2034200-58-1, has garnered attention due to its unique chemical properties and the promising avenues it opens for research and development in the field of medicinal chemistry.

The molecular framework of this compound is characterized by a complex interplay of functional groups, including a pyrazinyl moiety, a pyrrolidinyl ring, and an acetamide side chain. These structural elements contribute to its versatility, making it a candidate for various therapeutic interventions. Specifically, the presence of a cyano group and an oxygenated pyrazine ring suggests potential interactions with biological targets, which could be exploited for drug design.

In recent years, there has been a growing interest in developing small-molecule inhibitors that modulate enzyme activity. The compound N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide exhibits properties that make it a compelling candidate for such applications. Its ability to interact with biological macromolecules, particularly enzymes involved in metabolic pathways, has been a focus of several studies aimed at understanding its pharmacological profile.

One of the most intriguing aspects of this compound is its potential role in modulating inflammatory responses. Inflammatory pathways are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. The structural features of N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide suggest that it may interfere with key inflammatory mediators, thereby offering a novel approach to therapeutic intervention. This hypothesis has been supported by preliminary in vitro studies, which indicate that the compound can attenuate the activity of pro-inflammatory cytokines.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies has enabled researchers to produce sufficient quantities of the compound for detailed pharmacological evaluation. These synthetic strategies have also paved the way for structural modifications, allowing for the exploration of analogues with enhanced biological activity.

From a computational chemistry perspective, the molecular dynamics of N-(1-{3-cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yI)acetamide have been extensively studied using various modeling techniques. These studies have provided insights into its binding interactions with potential target proteins, which are crucial for understanding its mechanism of action. The computational data have been instrumental in guiding experimental efforts aimed at optimizing the compound's pharmacological properties.

The pharmacokinetic profile of this compound is another area of active investigation. Understanding how the body processes and eliminates N-(1-{3-[3-cyanopyrazin - 2 - yl)oxy]pyrrolidin - 1 - yl } - 4 - (methylsulfanyl ) - 1 - oxobutan - 2 - yl ) acetamide is essential for determining its therapeutic window and potential side effects. Preliminary pharmacokinetic studies have indicated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential as a viable drug candidate.

In conclusion, the compound identified by CAS number 2034200 - 58 - 1 represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable tool for research in various therapeutic areas. As further studies continue to elucidate its mechanisms of action and optimize its pharmacological properties, this compound holds great promise for future clinical applications.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd